molecular formula C15H12F2O3 B8481210 Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate

Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8481210
M. Wt: 278.25 g/mol
InChI Key: YHZSWAZWTXVQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an ester functional group attached to a biphenyl backbone. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The hydroxyl and ester groups are then introduced through subsequent functionalization steps, such as esterification and hydroxylation reactions .

Industrial Production Methods: In an industrial setting, the production of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl and ester groups contribute to its overall reactivity and stability. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling .

Comparison with Similar Compounds

Uniqueness: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and an ester group differentiates it from other similar compounds, enhancing its potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H12F2O3

Molecular Weight

278.25 g/mol

IUPAC Name

ethyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)12-7-9(3-6-14(12)18)11-5-4-10(16)8-13(11)17/h3-8,18H,2H2,1H3

InChI Key

YHZSWAZWTXVQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diflunisal (250 mg), 1-ethyl-3-(3-dimethylaminopropylcarbodiimide hydrochloride (382 mg), 1-hydroxybenzotriazole hydrate (306 mg), and ethanol (2 ml) were dissolved in N,N-dimethylformamide to prepare a solution which was then stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous sodium sulfate. The solvent was removed therefrom by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-hexane to give ethyl 5-(2,4-difluorophenyl)salicylate (188 mg, yield 34%).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
3-dimethylaminopropylcarbodiimide hydrochloride
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylic acid (1.0 g, 4.0 mmol) was dissolved in ethanol (30 mL) and sulfuric acid (8 mL). The solution was stirred (80° C., 18 h) and then concentrated. The residue was dissolved in ethyl acetate and washed with water, brine and dried over MgSO4. Solvent evaporation afforded 1.0 g of ethyl 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylate. Mass calculated for C15H12F2O3=278.25. found: [M+H]+=279.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

H2SO4 (1 mL, 18.76 mmol) was added to a solution of diflunisal (1.50 g, 5.995 mmol) in EtOH (50 mL). The reaction mixture was refluxed for 2 days, allowed to reach r.t., and diluted with CH2Cl2 (200 mL). The organic layer was washed with Na2CO3 (1 M aqueous solution, 200 mL). It was dried over Na2SO4 (anhydrous), filtered and concentrated to furnish 1.30 g of ethyl 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylate (white solid, yield: 78%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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